Odn BW001 -

Odn BW001

Catalog Number: EVT-15275967
CAS Number:
Molecular Formula: BHNOW
Molecular Weight: 226.67 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Odn BW001 is derived from synthetic methodologies that allow for precise control over its sequence and structure. It falls under the category of immunomodulatory agents, specifically designed to enhance immune responses. Its classification as an oligodeoxynucleotide places it within a broader group of nucleic acid-based therapeutics, which are increasingly used in clinical and research settings to modulate biological pathways.

Synthesis Analysis

Methods and Technical Details

The synthesis of Odn BW001 typically involves solid-phase synthesis techniques, which allow for the sequential addition of nucleotide monomers to form the desired oligonucleotide sequence. This method provides high purity and yield, essential for its application in biological systems. Key steps in the synthesis process include:

  1. Solid-Phase Coupling: Nucleotide phosphoramidites are sequentially added to a solid support, where they undergo coupling reactions.
  2. Deprotection: Protective groups on the nucleotides are removed to expose reactive sites for further coupling.
  3. Cleavage: The completed oligonucleotide is cleaved from the solid support, followed by purification using high-performance liquid chromatography (HPLC).

These methods ensure that Odn BW001 maintains its integrity and functional properties necessary for biological activity.

Molecular Structure Analysis

Structure and Data

The molecular structure of Odn BW001 consists of a backbone made up of deoxyribonucleic acid units linked by phosphodiester bonds. The specific sequence of nucleotides can vary based on its intended application, but it typically includes motifs that enhance its immunostimulatory properties.

  • Molecular Formula: C₁₈H₂₃N₁₃O₁₃P
  • Molecular Weight: Approximately 465.4 g/mol
  • Structural Features: The presence of specific sequences like CpG motifs enhances its ability to activate immune responses by mimicking bacterial DNA.
Chemical Reactions Analysis

Reactions and Technical Details

Odn BW001 undergoes various chemical reactions that are crucial for its functionality:

  1. Hybridization: The ability to bind specifically to complementary DNA or RNA sequences allows Odn BW001 to modulate gene expression.
  2. Immune Activation: Upon entering immune cells, it can trigger signaling pathways that lead to the production of cytokines such as interferons, enhancing the immune response against pathogens.

The stability and reactivity of Odn BW001 are critical for its effectiveness in therapeutic applications.

Mechanism of Action

Process and Data

Odn BW001 primarily exerts its effects through Toll-like receptor 9 (TLR9) activation, a key component of the innate immune system. The mechanism involves:

Research indicates that Odn BW001 can significantly increase the secretion of interferon-alpha and interferon-gamma in response to infections or vaccinations.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in water and buffer solutions at physiological pH.
  • Stability: Stable under dry conditions but may degrade in aqueous solutions over time.

Chemical Properties

  • pH Stability: Maintains stability across a range of pH levels typical in biological systems.
  • Thermal Stability: Shows resilience to thermal degradation within specified temperature ranges.

These properties are essential for ensuring that Odn BW001 remains effective during storage and application.

Applications

Scientific Uses

Odn BW001 has several applications in scientific research and potential therapeutic interventions:

  1. Vaccine Adjuvant: It is used as an adjuvant in vaccines to enhance immune responses.
  2. Cancer Therapy: Research indicates potential use in cancer immunotherapy by stimulating anti-tumor immune responses.
  3. Autoimmune Disease Research: Investigated for its ability to modulate immune responses in autoimmune conditions.

The versatility of Odn BW001 makes it a valuable tool in both basic research and clinical applications aimed at improving immune function and response.

Structural Classification and Sequence-Specific Functionality of Odn BW001

Hybrid CpG ODN Architecture: Integration of A-Type and B-Type Structural Motifs

ODN BW001 exemplifies a rationally designed hybrid CpG oligodeoxynucleotide (ODN) that integrates the immunostimulatory features of both A-type (Type D) and B-type (Type K) CpG ODNs. Its sequence (5′-tcg tcg ggt gcg acg tcg cag ggg gg-3′) strategically positions B-type motifs at the 5′ end and A-type structural elements at the 3′ end [6]. The 5′ segment contains two consecutive TCGTCG hexamers—a canonical B-type motif optimized for human TLR9 activation. This region drives robust B-cell proliferation and NF-κB signaling [9]. In contrast, the 3′ terminus features a poly-guanosine (polyG) tail (gggggg) with phosphodiester linkages, characteristic of A-type ODNs. This tail enables G-tetrad formation, facilitating endosomal uptake and interferon-α (IFN-α) production by plasmacytoid dendritic cells (pDCs) [6].

Functional studies confirm this dual activity: BW001 stimulates:

  • B-cell activation: 3.2-fold increase in CD86 expression (comparable to prototype B-type ODN 2006) [6]
  • pDC-driven IFN-α secretion: 1,850 pg/ml in human PBMCs, exceeding B-type ODN responses [6]This bifunctionality classifies BW001 as a de facto C-type CpG ODN, though its sequence architecture uniquely positions it between established classes [5] [6].

Table 1: Structural and Functional Hybridity in ODN BW001

Structural RegionSequence FeaturesImmunostimulatory OutputReference Class
5′ domain (bases 1–12)TCGTCG × 2; phosphorothioate backboneB-cell proliferation, IL-6 secretion, NF-κB activationB-type (Type K)
3′ domain (bases 13–28)PolyG tail; phosphodiester backboneIFN-α production, pDC maturation, NK cell activationA-type (Type D)

Role of Poly-Guanosine (PolyG) Motifs in Oligonucleotide Tertiary Structure

The 3′ polyG motif (gggggg) in BW001 is not merely a sequence feature but a critical structural determinant. Under physiological ion concentrations, this region folds into a guanine-quadruplex (G4) architecture via Hoogsteen hydrogen bonding [8] [10]. Each G-quartet comprises four guanines in a square planar arrangement, stacked upon one another and stabilized by monovalent cations (e.g., K⁺) [10]. This configuration transforms BW001 from a linear ODN into a high-molecular-weight nanostructure, profoundly impacting its cellular interactions.

Key functional consequences of G4 formation include:

  • Enhanced endosomal retention: The G4 structure increases particle size (>100 nm complexes), prolonging TLR9 engagement in endosomal compartments [10]
  • Superior cytokine induction: Folded BW001 induces 2.3-fold higher IFN-α vs. linear mutants lacking polyG [6]
  • Resistance to exonuclease degradation: G4 folding shields the 3′ terminus from enzymatic cleavage [10]

Notably, the phosphodiester linkages in the polyG tail are essential for tetrad formation. Fully phosphorothioate-modified polyG sequences exhibit reduced G4 stability due to steric hindrance from sulfur atoms . This underscores the deliberate design choice in BW001: phosphorothioate backbones in the 5′ domain for stability, and natural phosphodiester bonds in the 3′ polyG for optimal structural folding.

Table 2: Functional Consequences of PolyG Motifs in CpG ODNs

Functional AttributePolyG-Modified ODN (e.g., BW001)Linear Control ODN
IFN-α induction (pg/ml)1,850 ± 210420 ± 85
Serum half-life (hr)>24<2
Cellular uptake efficiency8.9-fold increase vs. controlsBaseline
Endosomal localizationEnhanced retention (confocal microscopy)Rapid lysosomal degradation

Impact of Full Phosphorothioate Backbone Modification on Nuclease Resistance

ODN BW001 incorporates full phosphorothioate (PS) backbone modification (excluding the polyG tail), wherein a non-bridging oxygen atom in the phosphate group is replaced with sulfur [1] [7]. This structural alteration confers exceptional resistance to nucleases—a critical limitation of natural phosphodiester (PO) ODNs. Key biochemical advantages include:

  • Extended serum half-life: PS-modified BW001 retains >90% integrity after 24h in serum, whereas PO analogs degrade within 2h [5] [7]
  • Reduced DNase I cleavage kinetics: Phosphorothioate linkages decrease cleavage rates by 250-fold compared to PO bonds [7]
  • Enhanced protein binding: Sulfur-mediated hydrophobic interactions augment uptake by immune cells via scavenger receptors [5]

However, PS modification introduces trade-offs:

  • Immunostimulatory potency : While PS enhances stability, it slightly reduces TLR9 binding affinity (15–30% vs. PO counterparts) due to altered duplex geometry [7]
  • Cytokine profile skewing : PS-backbone ODNs preferentially induce IL-6 over IFN-α in pDCs, as observed in BW001-stimulated PBMCs [5] [6]

Despite these nuances, the PS backbone remains indispensable for in vivo functionality. In SARS-CoV challenge models, only PS-modified BW001 (not PO variants) significantly protected Vero cells from viral cytolysis, directly linking nuclease resistance to antiviral efficacy [6].

Table 3: Biochemical Impact of Phosphorothioate Backbone Modification

PropertyPhosphorothioate-Modified BW001Phosphodiester Control
Nuclease resistanceHigh (t₁/₂ > 24h)Low (t₁/₂ < 2h)
TLR9 binding affinityModerate (Kd = 38 nM)High (Kd = 28 nM)
Primary cytokine outputIL-6 > IFN-αIFN-α > IL-6
Antiviral activity80% Vero cell protection from SARS-CoV<10% protection

Properties

Product Name

Odn BW001

Molecular Formula

BHNOW

Molecular Weight

226.67 g/mol

InChI

InChI=1S/BHNO.W/c1-2-3;/h3H;/i/hD

InChI Key

WMZPRXWCFVVUFH-DYCDLGHISA-N

Canonical SMILES

[B]=NO.[W]

Isomeric SMILES

[2H]ON=[B].[W]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.